molecular formula C6H4F2N2O2 B040434 3,5-Difluoro-4-nitroaniline CAS No. 122129-79-7

3,5-Difluoro-4-nitroaniline

Cat. No. B040434
M. Wt: 174.1 g/mol
InChI Key: RKBPGWQSTWNFRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5-Difluoro-4-nitroaniline often involves complex reactions where the nitro and amino functionalities play crucial roles. For example, the synthesis of 3,5-diamino-4-nitropyridine N-oxide and its derivatives demonstrates the intricate manipulation of nitro and amino groups under specific conditions to achieve desired molecular structures, highlighting the complexity and precision required in synthesizing such compounds (Batsanov, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Difluoro-4-nitroaniline reveals significant insights into their chemical behavior. For instance, the structural analysis of 3,5-difluoro-4-nitropyridine N-oxide shows a molecule twisted around the C-NO2 bond, indicating the influence of substituents on the molecule's overall conformation and electronic distribution, which are critical in determining its reactivity and interaction with other molecules (Batsanov, 2000).

Chemical Reactions and Properties

The chemical behavior of nitroaniline derivatives, including 3,5-Difluoro-4-nitroaniline, is significantly influenced by their functional groups. Reactions such as hydrogen bonding in substituted nitroanilines showcase the importance of intermolecular interactions in defining the properties and applications of these compounds. For example, the formation of hydrogen bonds leads to the creation of distinct molecular networks, affecting the compound's solubility, melting point, and crystal structure (Glidewell, et al., 2001).

Scientific Research Applications

  • Fluorescence Quenching

    Nitroanilines, including derivatives like 3,5-Difluoro-4-nitroaniline, have been found effective in quenching the fluorescence of compounds like pyrene and 1-methylpyrene. This property is useful in the study of fluorescence and its applications in analytical chemistry and molecular biology (Agudelo‐Morales et al., 2012).

  • Dye Intermediates

    Derivatives of 4-Fluoro-3-nitroaniline, a compound closely related to 3,5-Difluoro-4-nitroaniline, are significant in the production of dyes and have potential applications in pharmaceuticals and insecticides (Bil, 2007).

  • Molecular Structure and Conformation Studies

    The nitro group in similar compounds like 3,5-difluoronitrobenzene demonstrates unique internal rotation behavior, influenced by substituents in ortho positions. This is crucial for understanding molecular behavior in fields like materials science and molecular physics (Dorofeeva et al., 2008).

  • Nonlinear Optical Materials

    Compounds like 3,5-dinitro-aniline show deviations from index permutation symmetry, offering insights for the design of second-order nonlinear optical materials. This has implications in optics and materials science (Wortmann et al., 1993).

  • Protein Binding and Toxicology

    Nitroanilines demonstrate high affinity for proteins like bovine serum albumin, which has implications in understanding their toxicological behavior and in drug design (Xiang et al., 2007).

  • Hydrogen Bonding and Molecular Structure

    The ability of nitroanilines to form molecular ladders and sheets through hydrogen bonding is significant in the study of molecular structures and material design (Glidewell et al., 2002).

Safety And Hazards

3,5-Difluoro-4-nitroaniline is classified as harmful. The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

3,5-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBPGWQSTWNFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378928
Record name 3,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitroaniline

CAS RN

122129-79-7
Record name 3,5-difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ME Sitzmann - The Journal of Organic Chemistry, 1978 - ACS Publications
Potassium JV-Propylidene-tert-butylamine-2-nitronate. To a suspension of potassium amide (0.018 mol) in 150 mL of liquid ammonia at-40 C was added 1 (3.16 g, 0.02 mol) in one …
Number of citations: 9 pubs.acs.org
N Akatyev - journals.dulaty.kz
In this work quantum chemical approach was applied in order to investigate the electronic structure and certain properties of 2, 6-difluoro-4-nitroaniline with a series of semi-empirical …
Number of citations: 0 journals.dulaty.kz
JM White, CE Skene, J Deadman, R Epa… - Australian Journal of …, 2019 - CSIRO Publishing
2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6,tetrafluoronitrobenzenes undergo nucleophilic aromatic substitution, once, twice, and three times with a variety of amine substituents with a high …
Number of citations: 3 www.publish.csiro.au

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